

# 2,4,6-Tri-tert-butylphenol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2,4,6-Tri-tert-butylphenol

Cat. No.: B181104

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This technical guide provides an in-depth overview of the physical and chemical properties of **2,4,6-Tri-tert-butylphenol** (TTBP), a sterically hindered phenolic compound. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines experimental methodologies, and illustrates key chemical transformations.

## Core Physical and Chemical Properties

**2,4,6-Tri-tert-butylphenol** is a white crystalline solid at room temperature.<sup>[1][2]</sup> It is readily soluble in many organic solvents but insoluble in aqueous or alcoholic alkaline solutions.<sup>[1][3]</sup> The sterically hindered nature of the three tert-butyl groups symmetrically substituting the phenol ring confers unique properties to this molecule.<sup>[1]</sup>

## Physical Properties

A summary of the key physical properties of **2,4,6-Tri-tert-butylphenol** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>18</sub> H <sub>30</sub> O	[4]
Molecular Weight	262.43 g/mol	[4]
Melting Point	125-131 °C	[5]
Boiling Point	277-278 °C	[5]
Density	0.864 g/cm <sup>3</sup> at 27 °C	
Solubility in Water	Insoluble; 0.512 mg/L at 20 °C (QSAR derived), 35 mg/L	[1][6]
log Kow (Octanol-Water Partition Coefficient)	6.06	
Vapor Pressure	0.000661 mmHg	
pKa	12.19	

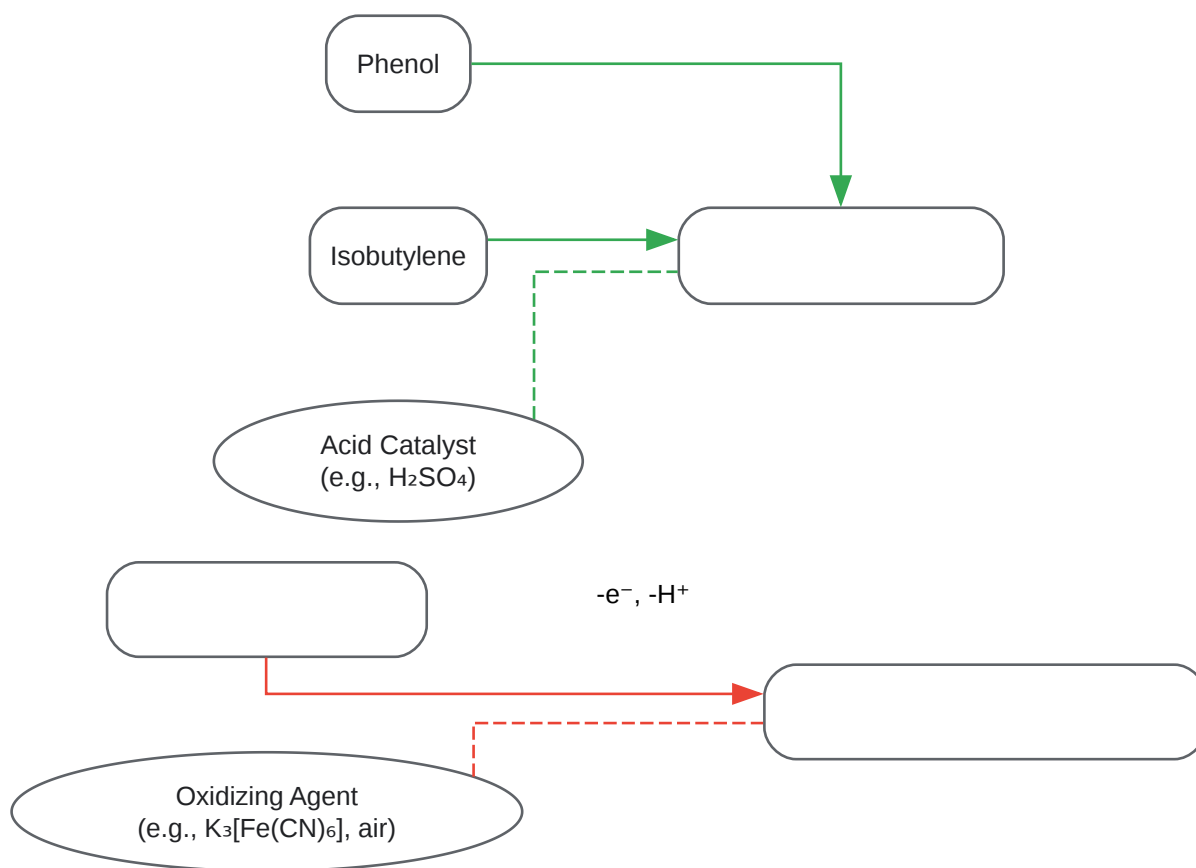
## Spectroscopic Data

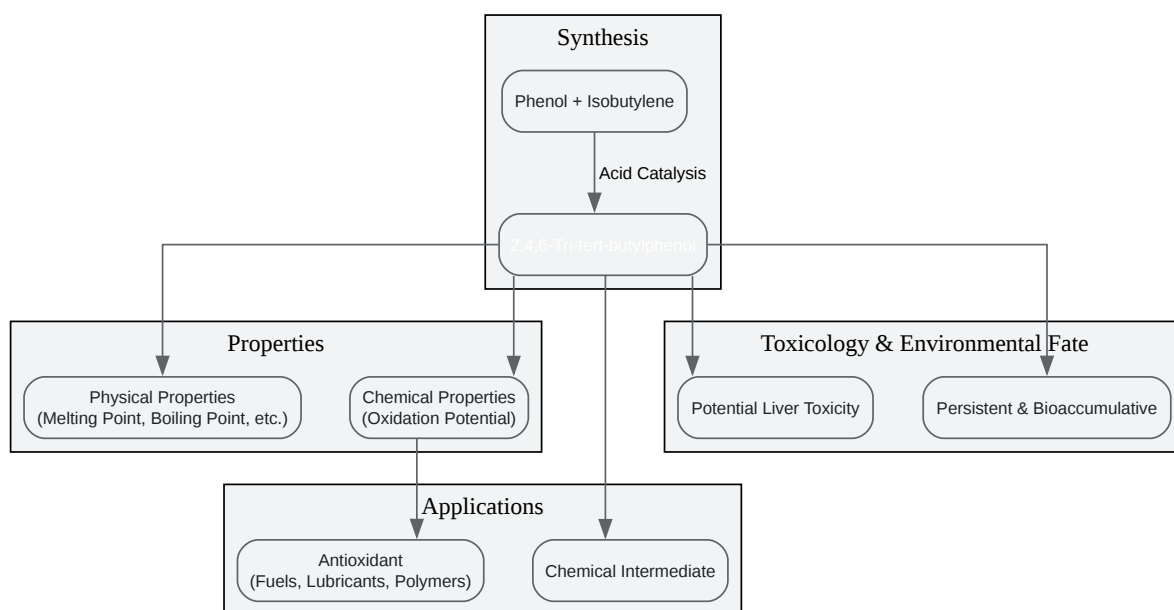
Spectroscopic data is crucial for the identification and characterization of **2,4,6-Tri-tert-butylphenol**.

Spectroscopy	Key Data Points	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)	δ 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, p-(t-Bu) <sub>2</sub> ), 1.30 (s, 9H, o-t-Bu)	[4]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 25.16 MHz)	δ 151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43	[7]
Infrared (IR)	Vapor Phase Spectrum Available	[8]
Mass Spectrometry (GC-MS)	Molecular Ion (M <sup>+</sup> ) at m/z 262	
UV-Vis	Data available in NIST Chemistry WebBook	

## Chemical Synthesis and Reactions

The primary synthesis route for **2,4,6-Tri-tert-butylphenol** involves the acid-catalyzed alkylation of phenol with isobutylene or methyl tert-butyl ether.<sup>[1][9]</sup>





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